2-Ethylcyclopentane-1-sulfonyl chloride
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Overview
Description
2-Ethylcyclopentane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a hydrocarbon chain. In this case, the sulfonyl chloride group is attached to a cyclopentane ring with an ethyl substituent at the second position. Sulfonyl chlorides are important intermediates in organic synthesis, particularly in the preparation of sulfonamides, which are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylcyclopentane-1-sulfonyl chloride can be achieved through various methods. One common approach involves the chlorosulfonation of 2-ethylcyclopentane. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Another method involves the oxidative chlorosulfonation of S-alkyl isothiouronium salts obtained from alkyl chlorides. This method uses N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) as the chlorinating agent. The reaction conditions are mild, and the yields are generally high .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves the use of more scalable and efficient processes. One such method is the continuous flow synthesis, which allows for better control over reaction conditions and improved safety. This method can use reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for the chlorosulfonation of disulfides and thiols .
Chemical Reactions Analysis
Types of Reactions
2-Ethylcyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is a common reducing agent for sulfonyl chlorides.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Scientific Research Applications
2-Ethylcyclopentane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Sulfonyl chlorides are used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: Sulfonyl chlorides are used in the production of dyes, detergents, and polymers.
Mechanism of Action
The mechanism of action of 2-ethylcyclopentane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophiles. This reactivity is exploited in the synthesis of sulfonamides, where the sulfonyl chloride reacts with amines to form the corresponding sulfonamide.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-sulfonyl chloride: Lacks the ethyl substituent.
2-Methylcyclopentane-1-sulfonyl chloride: Has a methyl group instead of an ethyl group.
Cyclohexane-1-sulfonyl chloride: Has a six-membered ring instead of a five-membered ring.
Uniqueness
2-Ethylcyclopentane-1-sulfonyl chloride is unique due to the presence of the ethyl substituent, which can influence its reactivity and the properties of the resulting products. The ethyl group can provide steric hindrance, affecting the reaction rates and selectivity in certain reactions.
Properties
Molecular Formula |
C7H13ClO2S |
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Molecular Weight |
196.70 g/mol |
IUPAC Name |
2-ethylcyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-2-6-4-3-5-7(6)11(8,9)10/h6-7H,2-5H2,1H3 |
InChI Key |
PSUIFEGHKKRBNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC1S(=O)(=O)Cl |
Origin of Product |
United States |
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